molecular formula C14H16ClNO6 B8321134 Diethyl 2-(2-chloro-6-nitrobenzyl)-malonate

Diethyl 2-(2-chloro-6-nitrobenzyl)-malonate

Cat. No. B8321134
M. Wt: 329.73 g/mol
InChI Key: NUMKRNRFBZBELO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09073929B2

Procedure details

Sodium hydride (1.8 g, 0.077 mol) was suspended in N,N-dimethylformamide (150 mL) at 0° C. Diethyl malonate (9.9 g, 0.0623 mol) was added in three portions and the resulting suspension was stirred at 0° C. for 10 min. A solution of 2-(bromomethyl)-1-chloro-3-nitrobenzene (147-1; 13 g, 0.0519 mol) in N,N-dimethylformamide (150 mL) was added drop wise. The reaction mixture was stirred for 45 min at 0° C., then diluted with saturated ammonium chloride and extracted with ethyl acetate (2×250 mL). The combined organics were dried over anhydrous sodium sulphate and concentrated to obtain the title compound. 1H NMR (400 MHz, CDCl3) δ 7.762-7.741 (d, J=8.4 Hz, 1H), 7.635-7.616 (d, J=7.6 Hz, 1H), 7.365-7.324 (t, J=8.4 Hz, 1H), 4.195-4.142 (q, J=7.2 Hz, 4H), 3.817-3.779 (t, J=7.6 Hz, 1H), 3.675-3.656 (d, J=7.6 Hz, 2H), 1.236-1.201 (t, J=7.2 Hz, 6H).
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
9.9 g
Type
reactant
Reaction Step Two
Quantity
13 g
Type
reactant
Reaction Step Three
Quantity
150 mL
Type
solvent
Reaction Step Three
Quantity
150 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[H-].[Na+].[C:3]([O:11][CH2:12][CH3:13])(=[O:10])[CH2:4][C:5]([O:7][CH2:8][CH3:9])=[O:6].Br[CH2:15][C:16]1[C:21]([N+:22]([O-:24])=[O:23])=[CH:20][CH:19]=[CH:18][C:17]=1[Cl:25]>CN(C)C=O.[Cl-].[NH4+]>[Cl:25][C:17]1[CH:18]=[CH:19][CH:20]=[C:21]([N+:22]([O-:24])=[O:23])[C:16]=1[CH2:15][CH:4]([C:5]([O:7][CH2:8][CH3:9])=[O:6])[C:3]([O:11][CH2:12][CH3:13])=[O:10] |f:0.1,5.6|

Inputs

Step One
Name
Quantity
1.8 g
Type
reactant
Smiles
[H-].[Na+]
Step Two
Name
Quantity
9.9 g
Type
reactant
Smiles
C(CC(=O)OCC)(=O)OCC
Step Three
Name
Quantity
13 g
Type
reactant
Smiles
BrCC1=C(C=CC=C1[N+](=O)[O-])Cl
Name
Quantity
150 mL
Type
solvent
Smiles
CN(C=O)C
Step Four
Name
Quantity
150 mL
Type
solvent
Smiles
CN(C=O)C
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
[Cl-].[NH4+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the resulting suspension was stirred at 0° C. for 10 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The reaction mixture was stirred for 45 min at 0° C.
Duration
45 min
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (2×250 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organics were dried over anhydrous sodium sulphate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
ClC1=C(CC(C(=O)OCC)C(=O)OCC)C(=CC=C1)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.